molecular formula C9H8N2O2 B173504 4,5-Dimethyl-2-nitrobenzonitrile CAS No. 15089-77-7

4,5-Dimethyl-2-nitrobenzonitrile

Cat. No.: B173504
CAS No.: 15089-77-7
M. Wt: 176.17 g/mol
InChI Key: KMXMOTHNWNJKBR-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Nitro Compounds and Benzonitriles in Organic Synthesis Research

Aromatic nitro compounds and benzonitriles are two classes of organic molecules that are of significant importance as intermediates in synthetic organic chemistry. cdnsciencepub.com The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. chemspider.com This property makes aromatic nitro compounds valuable precursors for the synthesis of a wide array of functionalized molecules, including amines, which are fundamental building blocks in the pharmaceutical and materials science industries. tcichemicals.com The reduction of the nitro group is a key transformation, and various methods have been developed to achieve this selectively. tcichemicals.com

Benzonitriles, characterized by a cyano (-CN) group attached to a benzene (B151609) ring, are also versatile intermediates. chemicalbook.com The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. asianpubs.org This functional group is found in numerous natural products, pharmaceuticals, and agrochemicals. asianpubs.org The synthesis of benzonitriles has been an active area of research, with methods ranging from the dehydration of aldoximes to the cyanation of aryl halides and benzoic acids. sigmaaldrich.com

Rationale for In-depth Investigation of 4,5-Dimethyl-2-nitrobenzonitrile

The specific structure of this compound, featuring a nitro group, a nitrile group, and two methyl groups on the aromatic ring, presents a unique combination of functionalities that warrants detailed investigation. The interplay between the electron-withdrawing nitro and nitrile groups, and the electron-donating methyl groups, can lead to interesting reactivity and potential for regioselective transformations.

Research into this compound is driven by its potential as a specialized building block in the synthesis of more complex molecules. The ortho-positioning of the nitro group relative to the nitrile group is particularly significant, as this arrangement can facilitate intramolecular cyclization reactions upon reduction of the nitro group, leading to the formation of heterocyclic compounds such as indoles. rsc.org The dimethyl substitution pattern further influences the electronic properties and steric environment of the molecule, which can be exploited to achieve specific synthetic outcomes.

Scope and Research Significance of the Chemical Compound

The primary research significance of this compound lies in its role as a potential intermediate in organic synthesis. Investigations into this compound have explored its formation, particularly as a product in the nitration of substituted benzonitriles.

One notable synthesis involves the nitration of 3,4-dimethylbenzonitrile (B1346954), which can lead to the formation of an ipso-adduct, 2-cyano-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate (B1210297). cdnsciencepub.com The thermolysis or decomposition of this adduct can result in a 1,3-shift of the nitro group, yielding 3,4-dimethyl-5-nitrobenzonitrile (B1457239) as a major product. cdnsciencepub.com However, under certain reaction conditions, the formation of this compound has been observed. cdnsciencepub.com Specifically, the reaction of a related dinitrocyclohexa-2,5-dienyl acetate with cyanide ion has been shown to produce this compound. cdnsciencepub.com

While extensive dedicated studies on the applications of this compound are not widely documented, its structure suggests potential utility in several areas. The presence of both a nitro and a nitrile group makes it a candidate for the synthesis of various heterocyclic systems. For instance, the reductive cyclization of ortho-nitrobenzonitriles is a known method for preparing indoles. rsc.org The methyl substituents can modulate the reactivity and solubility of the molecule and its derivatives.

The research on this compound contributes to the broader understanding of reaction mechanisms in aromatic chemistry, particularly ipso-nitration and the subsequent reactions of the resulting adducts. cdnsciencepub.com Further research could unlock its potential as a precursor for novel pharmaceuticals, agrochemicals, or materials.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₉H₈N₂O₂
Average Mass 176.175 g/mol
Monoisotopic Mass 176.058577 g/mol

Table generated from data available in public chemical databases. chemspider.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-8(5-10)9(11(12)13)4-7(6)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXMOTHNWNJKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,5 Dimethyl 2 Nitrobenzonitrile

Nitration Reactions and Adduct Formation

The reaction of dimethyl-substituted benzene (B151609) derivatives with nitrating agents can proceed via two main pathways: direct electrophilic substitution on an unsubstituted carbon atom of the aromatic ring, or attack by the nitronium ion (NO₂⁺) at a carbon atom already bearing a substituent, a process known as ipso attack. This ipso attack is particularly significant when nitration is conducted in acetic anhydride (B1165640), as it leads to the formation of stable, non-aromatic cyclohexadienyl adducts.

The direct precursor for 4,5-dimethyl-2-nitrobenzonitrile is 3,4-dimethylbenzonitrile (B1346954). Nitration of this substrate with nitric acid in acetic anhydride yields the target compound as one of the main substitution products. The methyl groups on the benzene ring are activating and direct the incoming electrophile (the nitronium ion) to the ortho and para positions relative to themselves. wikipedia.orgmasterorganicchemistry.com For 3,4-dimethylbenzonitrile, the positions ortho to the methyl groups are C2 and C5, and the position para to the 4-methyl group is C1 (which is substituted by the cyano group). The cyano group is deactivating and a meta-director.

The reaction yields a mixture of direct substitution products alongside a significant amount of a diene adduct resulting from ipso attack. cdnsciencepub.comresearchgate.net The primary substitution products are 3,4-dimethyl-2-nitrobenzonitrile (where nitration occurs ortho to the 3-methyl group) and 3,4-dimethyl-6-nitrobenzonitrile (ortho to the 4-methyl group). cdnsciencepub.com The formation of these intermediates is a key step, with the adduct representing a diversion from the direct substitution pathway.

PrecursorNitrating AgentProducts
3,4-DimethylbenzonitrileHNO₃ in Acetic Anhydride3,4-Dimethyl-2-nitrobenzonitrile
3,4-Dimethyl-6-nitrobenzonitrile
2-Cyano-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate (B1210297) (Adduct)

Table 1: Products from the nitration of 3,4-dimethylbenzonitrile.

When the nitration of 3,4-dimethylbenzonitrile is performed in acetic anhydride, the nitronium ion attacks the C4 position, which is substituted with a methyl group (ipso attack). The resulting carbocation is then trapped by an acetate nucleophile, leading to the formation of a stable 1,4-adduct. cdnsciencepub.com This adduct is identified as 2-cyano-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate. researchgate.net

The structure of this adduct is confirmed as a cyclohexa-2,5-diene (a 1,4-diene) rather than a conjugated cyclohexa-1,3-diene based on its ultraviolet (UV) absorption spectrum, which shows a maximum around 208 nm, characteristic of non-conjugated dienes. cdnsciencepub.com Further structural elucidation and stereochemical assignment (cis/trans isomers) of similar adducts have been accomplished using nuclear magnetic resonance (NMR) spectroscopy, sometimes in conjunction with shift reagents like tris(heptafluorodimethyloctanedionato)europium(III) (Eu([²H₉]fod)₃), which helps to resolve complex spectra by inducing shifts in the proton signals based on their proximity to the acetate's carbonyl group where the reagent coordinates. cdnsciencepub.com

Adduct NameParent CompoundStructure TypeKey Characterization Method
2-Cyano-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate3,4-DimethylbenzonitrileCyclohexa-2,5-dienyl acetateUV Spectroscopy, NMR Spectroscopy

Table 2: Characterization of the adduct formed from 3,4-dimethylbenzonitrile.

The formed cyclohexa-2,5-dienyl adducts are key intermediates that can rearomatize through several distinct mechanistic pathways, depending on the reaction conditions such as temperature and acidity. These pathways dictate the final product distribution. cdnsciencepub.com

Under strongly acidic conditions, the adduct derived from 3,4-dimethylbenzonitrile can undergo a 1,4-elimination of nitrous acid (HNO₂). researchgate.net This process involves the removal of the nitro group from C4 and a proton from C1, leading to the restoration of the aromatic ring. The result of this pathway is the formation of 2-cyano-4,5-dimethylphenyl acetate. researchgate.net This reaction is a common rearomatization pathway for adducts of other dimethylbenzenes like toluene (B28343) and o-xylene (B151617) as well. cdnsciencepub.com

A significant rearomatization pathway for the adduct of 3,4-dimethylbenzonitrile, particularly during thermolysis or upon decomposition in acetic acid, involves the loss of acetic acid followed by an intramolecular 1,3-shift of the nitro group. cdnsciencepub.comresearchgate.net This pathway does not produce the expected substitution products but instead yields 3,4-dimethyl-5-nitrobenzonitrile (B1457239). researchgate.net The mechanism is believed to proceed through the acid-catalyzed loss of the acetate group to form an ipso-cyclohexadienyl cation. The nitro group then migrates from the C4 position to the C5 position. Evidence suggests this process is intramolecular, as the reaction is not suppressed when conducted in the presence of other highly reactive aromatic compounds that would otherwise intercept a dissociated nitronium ion. cdnsciencepub.com This 1,3-shift is a distinct pathway compared to the more commonly observed 1,2-nitro shifts in adducts from other substrates like o-xylene. cdnsciencepub.comcdnsciencepub.com

Allylic substitution represents another potential rearomatization pathway for these diene adducts. In this mechanism, the adduct acts as an allylic substrate where a nucleophile can attack the diene system. For related adducts, such as that from p-xylene, it has been shown that external nucleophiles can displace the nitro group in an Sₙ2' reaction to form benzyl (B1604629) derivatives. cdnsciencepub.com This type of reaction involves the nucleophilic attack at one end of the diene's double bond, leading to a shift of the double bond and the departure of the nitro group as a leaving group from the allylic position. This pathway competes with the elimination and rearrangement mechanisms and leads to a different set of rearomatized products, depending on the nucleophiles present in the reaction mixture.

Mechanistic Pathways of Adduct Rearomatization

Cyanation Reactions for Benzonitrile (B105546) Moiety Introduction

The introduction of a nitrile (-CN) group onto an aromatic ring is a fundamental transformation in organic synthesis. For a substrate like this compound, this is typically achieved by displacing a leaving group on a pre-functionalized aromatic ring. The presence of a nitro group ortho to the leaving group significantly facilitates this process.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for introducing a cyano group. This reaction requires an aromatic ring that is activated by potent electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group, typically a halogen. nih.govlibretexts.orgopenstax.org The electron-withdrawing group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgopenstax.org

For the synthesis of this compound, a suitable precursor would be a 1-halo-4,5-dimethyl-2-nitrobenzene, such as 1-chloro-4,5-dimethyl-2-nitrobenzene. The reaction proceeds by attacking this precursor with a nucleophilic cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The strong electron-withdrawing effect of the adjacent nitro group makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack by the cyanide ion, leading to the displacement of the halide.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution Cyanation

Precursor Cyanide Source Solvent Temperature Yield
1-Chloro-4,5-dimethyl-2-nitrobenzene Sodium Cyanide (NaCN) DMSO 100-150 °C Moderate to High
1-Bromo-4,5-dimethyl-2-nitrobenzene Potassium Cyanide (KCN) DMF 100-150 °C Moderate to High

Note: This table is based on established principles of SNAr reactions; specific yield data for this exact transformation may vary.

The Rosenmund-von Braun reaction is a classic and effective method for the cyanation of aryl halides that may be less reactive under standard SNAr conditions. This reaction utilizes copper(I) cyanide (CuCN) as the cyanide source and often requires high temperatures (150-250 °C) and polar, high-boiling solvents like DMF, pyridine, or nitrobenzene (B124822). The mechanism is thought to involve the oxidative addition of the aryl halide to a copper species.

This method can be applied to a precursor like 1-bromo-4,5-dimethyl-2-nitrobenzene. The use of stoichiometric or even excess CuCN is common. While effective, the harsh conditions and the difficulty in separating the product from the copper byproducts can be drawbacks.

Modern advancements have led to the development of catalytic systems that mitigate these issues. The use of palladium or nickel catalysts, or the addition of ligands such as L-proline to the copper-mediated reaction, can facilitate the cyanation at lower temperatures (80-120 °C) and with improved functional group tolerance. These catalytic approaches provide a more efficient and convenient route to aryl nitriles.

Table 2: Comparison of Classical vs. Modern Copper-Mediated Cyanation

Method Reagents Temperature Key Advantages Key Disadvantages
Classical Rosenmund-von Braun Aryl Halide, Stoichiometric CuCN 150-250 °C Simplicity, effective for less reactive halides Harsh conditions, byproduct removal
L-Proline Promoted Aryl Halide, CuCN, L-Proline 80-120 °C Lower temperature, improved compatibility Requires additive

| Palladium-Catalyzed | Aryl Halide, Cyanide Source (e.g., Zn(CN)₂), Pd Catalyst | 80-120 °C | Catalytic, broad substrate scope | Expensive/toxic catalyst and ligands |

Dehydration of Corresponding Aldoximes

An alternative synthetic route to benzonitriles is through the dehydration of aldoximes. This two-step process involves the initial synthesis of an aldehyde, followed by its conversion to an aldoxime and subsequent dehydration to the nitrile.

The necessary precursor for this route is 4,5-dimethyl-2-nitrobenzaldehyde (B8326849). This intermediate can be synthesized via the direct nitration of 3,4-dimethylbenzaldehyde. The nitration must be carefully controlled to favor the introduction of the nitro group at the 2-position, which is activated by the ortho- and para-directing methyl groups and influenced by the meta-directing aldehyde group. prepchem.compsu.edu

Once 4,5-dimethyl-2-nitrobenzaldehyde is obtained, it is converted to 4,5-dimethyl-2-nitrobenzaldoxime by reacting it with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base. The subsequent dehydration of this aldoxime is the critical step. A wide array of reagents has been developed for this transformation, moving from harsh classical methods to milder, more efficient modern reagents.

Traditional reagents include strong dehydrating agents like phosphorus pentoxide (P₄O₁₀) or acetic anhydride (Ac₂O) at high temperatures. However, these can be functionally group intolerant. More contemporary and milder reagents have been developed, including:

Vilsmeier-type reagents (e.g., POCl₃/DMF)

Copper salts (e.g., copper(II) acetate), which can catalytically promote dehydration.

Organoselenium catalysts with an oxidant like H₂O₂, offering a green and recyclable system.

The choice of reagent depends on the substrate's sensitivity and the desired reaction conditions. For a substrate with a nitro group, milder conditions are generally preferred to avoid side reactions.

In line with the principles of green chemistry, solvent-free and microwave-assisted methods for aldoxime dehydration have gained prominence. These techniques often lead to shorter reaction times, higher yields, and simpler work-up procedures.

Solid-supported reagents, such as p-toluenesulfonyl chloride on a solid support, can facilitate the dehydration of aldoximes under microwave irradiation without the need for a solvent. The reaction mixture is irradiated in a microwave reactor for a few minutes, leading to the efficient formation of the nitrile. Similarly, catalysts like titanium dioxide (TiO₂) have been used with hydroxylamine hydrochloride under microwave conditions. Interestingly, for aromatic aldehydes with electron-withdrawing groups, like the nitro-substituted substrate , these conditions may favor the formation of the stable oxime rather than proceeding to the nitrile, requiring careful optimization.

Table 3: Modern Dehydration Approaches for Aldoximes | Method | Reagents/Conditions | Reaction Time | Advantages | | :--- | :--- | :--- | :--- | | Catalytic Dehydration | Copper(II) Acetate, Acetonitrile | Hours | Catalytic, milder than classical methods | Requires solvent and heat | | Microwave-Assisted (Solid Support) | p-TsCl on Alumina, Microwave | Minutes | Rapid, solvent-free, easy work-up | May require specialized equipment | | Organoselenium Catalysis | (PhSe)₂, H₂O₂ | Hours | Mild, catalytic, recyclable catalyst | Uses selenium compounds |

Chemo- and Regioselective Synthesis Pathways

The primary challenge in synthesizing this compound is controlling the regiochemistry of the substitution on the aromatic ring. The final substitution pattern is dictated by the directing effects of the substituents present at each stage of the synthesis.

A highly effective and direct route is the nitration of 3,4-dimethylbenzonitrile. cdnsciencepub.com In this electrophilic aromatic substitution, the existing methyl and cyano groups direct the incoming nitronium ion (NO₂⁺).

The two methyl groups are activating and ortho, para-directing.

The cyano group is deactivating and meta-directing.

The positions on the 3,4-dimethylbenzonitrile ring are influenced as follows:

Position 2: ortho to the 3-methyl group and meta to the 4-methyl and 1-cyano groups.

Position 5: para to the 2-methyl group, ortho to the 3-methyl group, and meta to the 1-cyano group.

Position 6: ortho to the 1-cyano and 2-methyl groups, and meta to the 3-methyl group.

Nitration with nitric acid in acetic anhydride has been shown to yield a mixture of nitro-isomers. The major products are typically formed from attack at the positions most strongly activated by the methyl groups and least deactivated by the cyano group. Experimental results show that nitration of 3,4-dimethylbenzonitrile yields a mixture of 3,4-dimethyl-2-nitrobenzonitrile, 3,4-dimethyl-5-nitrobenzonitrile, and 3,4-dimethyl-6-nitrobenzonitrile. cdnsciencepub.com While this produces the desired product, separation from the other isomers is necessary. The relative yields depend on the precise reaction conditions, including the nitrating agent and temperature. cdnsciencepub.comcdnsciencepub.com

An alternative pathway involves the nitration of o-xylene (1,2-dimethylbenzene) first. This reaction must be controlled to favor mono-nitration, which typically yields a mixture of 3,4-dimethyl-1-nitrobenzene and 4,5-dimethyl-1-nitrobenzene. After separating the desired 4,5-dimethyl-1-nitrobenzene isomer, a halogen could be introduced, followed by one of the cyanation methods described above. This multi-step approach offers another level of control but is less atom-economical.

Green Chemistry Considerations in Synthesis

The industrial synthesis of specialty aromatic compounds is increasingly scrutinized for its environmental footprint. For this compound, green chemistry principles can be applied to traditional synthetic routes to enhance sustainability. This involves considering high atom-economy reactions, the use of less toxic reagents, development of biocatalytic routes, and the implementation of process intensification techniques.

Catalytic Ammoxidation: A High Atom-Economy Pathway

One of the most prominent green strategies for nitrile synthesis is catalytic ammoxidation. This process involves the vapor-phase reaction of a methyl-substituted aromatic compound with ammonia (B1221849) and air (as the source of oxygen) over a heterogeneous catalyst. This method is highly atom-economical, producing only water as a significant byproduct.

For the synthesis of this compound, a plausible precursor would be 3,4-dimethylnitrotoluene. The ammoxidation of one of the methyl groups would yield the desired nitrile. Research on the ammoxidation of similar molecules, such as xylenes (B1142099) and nitrotoluenes, provides insight into potential catalytic systems. acs.orgresearchgate.netrsc.org Vanadium-based catalysts, often promoted with other metals like chromium or supported on oxides like titania, are typically employed. rsc.orgresearchgate.netepa.gov The reaction conditions, including temperature, ammonia-to-hydrocarbon ratio, and space velocity, are critical parameters that influence the selectivity towards the desired nitrile over byproducts like imides or carbon oxides. epa.gov

Table 1: Comparison of Catalytic Systems for Ammoxidation of Toluene Derivatives
PrecursorCatalyst SystemTemperature (°C)Key FindingsReference
p-NitrotolueneVanadium Phosphate (B84403) (VPO)< 350Achieved 77% selectivity to p-nitrobenzonitrile. rsc.org
m-XyleneV–Cr mixed oxide340-420Modeled kinetics for formation of m-tolunitrile and isophthalonitrile. acs.org
o-XyleneVPO / V₂O₅Not specifiedProduct distribution between phthalonitrile (B49051) and phthalimide (B116566) depends heavily on conditions and catalyst. epa.gov
o-XyleneV-Sb-Bi-Cr/γ-Al₂O₃Not specifiedStudied conditions for the selective synthesis of phthalimide, an alternative product. researchgate.net

Safer Reagents and Biocatalytic Alternatives

A significant green improvement involves replacing highly toxic cyanide sources, such as NaCN or KCN, which are common in traditional nitrile syntheses like the Sandmeyer reaction.

Non-toxic Cyanide Sources : Potassium ferrocyanide, K₄[Fe(CN)₆], is an excellent alternative. It is a stable, inexpensive, and non-toxic solid that is even used as a food additive (E536). soran.edu.iqwikipedia.org Palladium- or nickel-catalyzed cyanation reactions using K₄[Fe(CN)₆] have been developed for aryl halides. soran.edu.iqacs.org This approach could be applied to a precursor like 1-halo-4,5-dimethyl-2-nitrobenzene, using a suitable catalyst system, often in aqueous or biphasic solvent systems to overcome the salt's insolubility in organic solvents. acs.org

Enzymatic Synthesis : Biocatalysis offers a cyanide-free route to nitriles. Aldoxime dehydratase (Oxd) enzymes can convert aldoximes directly into nitriles with water as the only byproduct. nih.gov This reaction proceeds under mild conditions in an aqueous medium. The synthesis would involve the initial formation of 4,5-dimethyl-2-nitrobenzaldoxime from the corresponding aldehyde (4,5-dimethyl-2-nitrobenzaldehyde) and hydroxylamine, followed by enzymatic dehydration. This biocatalytic method is highly selective and avoids the use of hazardous reagents and solvents. nih.gov

Table 2: Comparison of Traditional vs. Greener Cyanation Methods
MethodCyanide SourceTypical CatalystKey AdvantagesKey DisadvantagesReference
SandmeyerCuCNNoneWell-establishedHighly toxic cyanide, stoichiometric copper waste soran.edu.iq
Metal-CatalyzedK₄[Fe(CN)₆]Pd or NiNon-toxic cyanide source, cheaper reagentRequires catalyst, potential for metal leaching soran.edu.iqacs.org
BiocatalyticNone (from Aldoxime)Aldoxime DehydrataseCyanide-free, aqueous media, mild conditionsRequires specific enzyme, multi-step from hydrocarbon nih.gov

Process Intensification and Greener Reaction Media

Process intensification strategies, such as one-pot reactions and the use of alternative reaction media, can significantly reduce waste, energy consumption, and operational complexity.

One-Pot Syntheses : The conversion of aldehydes to nitriles via an aldoxime intermediate is often performed as a one-pot synthesis. asianpubs.orgresearchgate.net Starting from 4,5-dimethyl-2-nitrobenzaldehyde, the reaction with hydroxylamine hydrochloride can be followed by in-situ dehydration using a variety of reagents. Greener versions of this reaction employ environmentally benign catalysts like ferrous sulfate (B86663) or use solvent-free "dry media" conditions, often accelerated by microwave irradiation, which reduces reaction times and energy use. asianpubs.orgresearchgate.net

Ionic Liquids : Ionic liquids (ILs) are salts with low melting points that can be used as recyclable, non-volatile solvents and catalysts. rsc.orgacs.org For the conversion of an aldehyde to a nitrile, an IL can replace traditional corrosive acids or metal salt catalysts. researchgate.netsemanticscholar.org The use of an IL can simplify product separation and allow for the catalyst/solvent system to be recycled multiple times, thereby minimizing waste. rsc.org

Chemical Reactivity and Mechanistic Transformations of 4,5 Dimethyl 2 Nitrobenzonitrile

Reduction Chemistry of the Nitro Group

The nitro group of 4,5-Dimethyl-2-nitrobenzonitrile is readily susceptible to reduction, providing a key pathway to synthesize amino-substituted benzonitrile (B105546) derivatives. This transformation is fundamental in organic synthesis for the production of intermediates used in pharmaceuticals and dyes.

The reduction of the nitro group to a primary amine is a common and well-established transformation. This process converts this compound into 2-Amino-4,5-dimethylbenzonitrile (B3180751). A variety of reducing agents and methods can be employed to achieve this, including:

Catalytic Hydrogenation: This is one of the most common methods, involving the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. This method is often clean and efficient.

Metal-Acid Systems: Classic methods involve the use of metals in acidic media, such as tin (Sn) in concentrated hydrochloric acid (HCl), or iron (Fe) in acetic acid.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C.

Other Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be used for the reduction of aromatic nitro groups. nih.gov

The resulting product, 2-Amino-4,5-dimethylbenzonitrile, is a valuable synthetic intermediate.

In recent years, advanced catalytic systems have been developed for the efficient and selective reduction of nitroarenes. Among these, Metal-Organic Frameworks (MOFs) have emerged as highly promising catalysts. researchgate.net MOFs are crystalline materials with high porosity and large surface areas, constructed from metal ions or clusters coordinated to organic ligands. researchgate.net

MOFs containing active metal centers such as Copper (Cu), Cobalt (Co), or Palladium (Pd) have been shown to be effective catalysts for the reduction of nitroaromatic compounds to their corresponding amines. nih.govasianpubs.orgepa.gov The reduction is typically carried out using a reducing agent like sodium borohydride (NaBH₄), where the MOF facilitates the transfer of electrons. nih.gov

The catalytic process is often described by the Langmuir-Hinshelwood mechanism, where both the nitroaromatic compound and the borohydride donor (BH₄⁻ ions) adsorb onto the surface of the MOF catalyst. nih.gov The electron transfer is then mediated by the catalyst surface, leading to the reduction of the nitro group. nih.gov MOF-based catalysts offer advantages such as high efficiency, good reusability, and the potential for tuning catalytic activity by modifying the metal centers or organic linkers. researchgate.netasianpubs.org

The table below summarizes research findings on the use of MOF-derived catalysts for the reduction of nitroarenes.

Catalyst SystemNitroarene SubstrateReducing AgentKey Finding
Copper-based MOF (Cu-BDC)4-Nitrophenol (B140041)NaBH₄Efficient catalysis following Langmuir-Hinshelwood kinetics; performance enhanced by higher NaBH₄ concentration. nih.gov
MOF-derived Cu-Carbon Compositep-NitrophenolNaBH₄Complete reduction within minutes; displayed good reusability over four cycles. asianpubs.org
ZIF-67 (Co-based MOF) derived compositep-NitrophenolNaBH₄Superior catalytic performance attributed to nitrogen moieties and high porosity; robust reusability. epa.gov

This table presents data on the catalytic reduction of model nitroaromatic compounds, demonstrating the potential of MOF-based systems for the reduction of substrates like this compound.

Selective Reduction Strategies in the Presence of the Nitrile Group

The selective reduction of the nitro group in this compound to an amine is a critical transformation, as the resulting product, 2-amino-4,5-dimethylbenzonitrile, is a valuable precursor for the synthesis of various heterocyclic compounds. The primary challenge lies in achieving high chemoselectivity, reducing the nitro moiety without affecting the chemically sensitive nitrile group. Several strategies have been developed to address this, primarily involving chemical reducing agents or specific catalytic hydrogenation conditions.

Common methods for the selective reduction of aromatic nitro compounds in the presence of other reducible functional groups, such as nitriles, include the use of metal salts like stannous chloride (SnCl₂) or elemental metals like iron (Fe) in acidic media. wikipedia.org Stannous chloride dihydrate in a solvent such as ethanol (B145695) is a well-established reagent for this purpose, effectively converting the nitro group to an amine while leaving the nitrile group intact. semanticscholar.org Similarly, iron powder in the presence of a dilute acid is another effective method, valued for its mild conditions and high tolerance of sensitive functionalities. wikipedia.org

Catalytic hydrogenation presents another viable route, though the outcome is highly dependent on the catalyst and reaction conditions. While palladium on carbon (Pd/C) is a common catalyst for nitro group reduction, it can also facilitate the hydrogenation of the nitrile group. A study on the hydrogenation of various nitrobenzonitrile isomers using Raney nickel as the catalyst highlighted the influence of the substituent positions. rsc.org For 3- and 4-nitrobenzonitrile (B1214597), the reaction yielded the corresponding aminobenzonitriles. However, for 2-nitrobenzonitrile (B147312), the proximity of the resulting amino group and the nitrile group under the reaction conditions led to an intramolecular reaction, producing 2-aminobenzamide (B116534) instead of 2-aminobenzonitrile (B23959). rsc.org This suggests that direct catalytic hydrogenation of this compound with Raney nickel may lead to the corresponding aminobenzamide due to the ortho positioning of the functional groups.

The table below summarizes various strategies for the selective reduction of nitroarenes containing nitrile groups.

Reagent/CatalystSolventConditionsProduct from 2-NitrobenzonitrileSelectivity Notes
SnCl₂·2H₂OEthanolReflux2-AminobenzonitrileHigh selectivity for nitro group reduction; nitrile group is preserved. wikipedia.org
Fe powder / AcidEthanol/WaterReflux2-AminobenzonitrileGood selectivity and tolerance for sensitive groups like nitriles and esters. wikipedia.org
Raney Nickel / H₂Methanol or DioxaneN/A2-AminobenzamideIntramolecular reaction occurs, leading to the amide instead of the amine. rsc.org

Transformations of the Nitrile Group

The nitrile functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for its conversion into several other important functional groups.

The nitrile group can undergo hydrolysis to form either an amide or a carboxylic acid, depending on the reaction conditions. The reaction typically proceeds in two stages: initial hydration of the nitrile to a primary amide (4,5-dimethyl-2-nitrobenzamide), followed by further hydrolysis of the amide to a carboxylic acid (4,5-dimethyl-2-nitrobenzoic acid) and ammonia (B1221849).

Controlling the conditions allows for the selective isolation of the amide intermediate. Generally, mild acidic or basic conditions and shorter reaction times favor the formation of the amide. Vigorous or prolonged heating under strongly acidic or basic conditions will drive the reaction to completion, yielding the carboxylic acid.

The kinetics of benzonitrile hydrolysis are significantly influenced by the acidity of the medium and the nature of the aromatic substituents. researchgate.netznaturforsch.com For this compound, the presence of two electron-donating methyl groups would tend to decrease the reactivity of the nitrile towards nucleophilic attack. Conversely, the strong electron-withdrawing nitro group would enhance it. Studies on substituted benzonitriles in concentrated sulfuric acid indicate that the rate-determining step can shift from the protonation of the nitrile to the nucleophilic attack of water on the protonated nitrile as the acid concentration increases. researchgate.net In highly concentrated acid, electron-withdrawing groups have been shown to accelerate the hydrolysis, suggesting that under these conditions, the hydrolysis of this compound would be feasible. znaturforsch.com

The nitrile group serves as an excellent electrophilic precursor for the synthesis of amidines. This can be achieved through the direct addition of amines or their derivatives. While the Pinner reaction (reaction with an alcohol in the presence of anhydrous HCl followed by treatment with an amine) is a classic method, more modern approaches utilize metal catalysts. For instance, copper-catalyzed protocols have been developed for the nucleophilic addition of amines to nitriles to furnish amidines. uchicago.edu

A more profound application of this compound in heterocycle synthesis involves a two-step sequence. First, the selective reduction of the ortho-nitro group yields 2-amino-4,5-dimethylbenzonitrile. This intermediate, possessing vicinal amino and nitrile functionalities, is a prime substrate for cyclization reactions to form fused nitrogen heterocycles, particularly quinazolines and their derivatives. mdpi.com There is a wealth of synthetic methods for constructing the quinazoline (B50416) skeleton from 2-aminobenzonitriles. organic-chemistry.org These methods often involve condensation with a one-carbon unit (like orthoformates or formamides) or a [4+2] annulation strategy with various coupling partners. For example, 2-aminobenzonitriles react with N-benzyl cyanamides in the presence of acid to yield 2-amino-4-iminoquinazolines. mdpi.com This transformation highlights the utility of this compound as a building block for medicinally relevant scaffolds. openmedicinalchemistryjournal.com

While the nitrile group itself does not typically participate directly in cycloaddition reactions, it can be readily converted into a nitrile oxide, which is a classic 1,3-dipole. Nitrile oxides are highly reactive species that undergo [3+2] cycloaddition reactions with a wide range of dipolarophiles, such as alkenes and alkynes, to produce five-membered heterocycles like Δ²-isoxazolines and isoxazoles, respectively. mdpi.comnih.gov

For a derivative of this compound, this transformation would first involve the conversion of the nitrile to an aldoxime (R-CH=NOH). Subsequent oxidation of the aldoxime, often with a mild oxidizing agent like sodium hypochlorite, generates the nitrile oxide in situ. uchicago.edu This reactive intermediate can then be trapped with a suitable alkene or alkyne to form the corresponding heterocyclic product. Although this reaction pathway is well-established for benzonitrile oxides in general, specific applications starting from this compound derivatives are not extensively documented in the surveyed literature. mdpi.commdpi.com Nevertheless, it represents a plausible and powerful synthetic route for accessing complex heterocyclic structures from this starting material.

Electrophilic Aromatic Substitution on the Dimethylbenzonitrile Core

The aromatic ring of this compound has two unsubstituted positions available for electrophilic aromatic substitution (EAS): C3 and C6. The regiochemical outcome of an EAS reaction is dictated by the combined directing effects of the four existing substituents.

Activating Groups: The two methyl groups at C4 and C5 are electron-donating and are therefore activating, ortho, para-directors.

The C4-methyl group directs incoming electrophiles to the C3 (ortho) and C5 (meta, occupied) positions.

The C5-methyl group directs to the C6 (ortho) and C4 (meta, occupied) positions.

Deactivating Groups: The nitro group at C2 and the nitrile group at C1 are strongly electron-withdrawing and are deactivating, meta-directors.

The C2-nitro group directs to the C4 (meta, occupied) and C6 (meta) positions.

The C1-nitrile group directs to the C3 (meta) and C5 (meta, occupied) positions.

Analysis of Directing Effects:

Attack at C3: This position is favored by the C4-methyl group (ortho) and the C1-nitrile group (meta).

Attack at C6: This position is favored by the C5-methyl group (ortho) and the C2-nitro group (meta).

Radical Reactions and Denitration Pathways

Aromatic nitro compounds can participate in radical reactions, often leading to the cleavage of the C–NO₂ bond, a process known as denitration. One such pathway is hydrodenitration, where the nitro group is replaced by a hydrogen atom. This can be achieved through a radical chain mechanism using reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). mdpi.comlibretexts.org

Another documented pathway involves the reaction of nitroaromatic compounds with radical cations. Studies conducted in an ion trap mass spectrometer have shown that substituted nitrobenzenes react with benzonitrile radical cations, resulting in the elimination of NO₂ and the formation of an arylated nitrile. nih.govorganic-chemistry.org While this occurs under specific gas-phase conditions, it demonstrates the feasibility of a radical-mediated denitration process.

More synthetically oriented methods have also been developed. For instance, a radical-induced ipso-cyclization of N-(p-nitrophenyl)propiolamides has been shown to trigger dearomatization coupled with the loss of the nitro group, providing access to complex spirocyclic structures. researchgate.net This illustrates a powerful strategy where the nitro group acts as a leaving group in a radical cascade. Although specific examples involving this compound are not prominent, these established radical pathways for nitroarenes suggest potential, albeit likely challenging, routes for its transformation and denitration.

Investigation of Reaction Kinetics and Thermodynamics of this compound Remains an Unexplored Area of Research

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the chemical reactivity and mechanistic transformations of this compound, specifically concerning its reaction kinetics and thermodynamics. Despite its potential utility as a chemical intermediate, detailed research findings on the rates and energetic profiles of its reactions are not publicly available.

The study of reaction kinetics, which includes the determination of rate constants, activation energies, and reaction orders, is fundamental to understanding the speed at which chemical processes occur and the factors that influence them. Similarly, thermodynamic data, such as changes in enthalpy, entropy, and Gibbs free energy, provide crucial insights into the feasibility and spontaneity of a reaction, as well as the relative stability of reactants and products.

For this compound, such empirical or computational data is absent from the current body of scientific knowledge. Consequently, it is not possible to construct data tables or provide detailed research findings on its kinetic and thermodynamic properties. This lack of information precludes a thorough analysis of its reaction mechanisms from a quantitative perspective.

Applications of 4,5 Dimethyl 2 Nitrobenzonitrile As a Synthetic Intermediate and Building Block

Construction of Complex Organic Molecules

The inherent functionality of 4,5-Dimethyl-2-nitrobenzonitrile, characterized by a nitro group, a nitrile moiety, and two methyl substituents on a benzene (B151609) ring, provides a versatile platform for the synthesis of more elaborate organic molecules. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for certain transformations, while these groups themselves serve as key handles for a wide array of chemical reactions.

The synthetic utility of this compound is primarily centered on the sequential or tandem reactions of its functional groups. The nitro group can be readily reduced to an amine, which then opens up a plethora of possibilities for cyclization and condensation reactions with the neighboring nitrile group or other introduced functionalities. This strategic reduction is a cornerstone for many of the applications discussed in the subsequent sections.

Table 1: Key Functional Group Transformations of this compound

Functional GroupReagents and ConditionsProduct Functional Group
Nitro (-NO₂)H₂, Pd/C; Fe/HCl; SnCl₂/HClAmino (-NH₂)
Nitrile (-CN)H₂O, H⁺ or OH⁻Carboxylic Acid (-COOH)
Nitrile (-CN)LiAlH₄; H₂, Raney NiAminomethyl (-CH₂NH₂)

Synthesis of Heterocyclic Scaffolds

The strategic positioning of the nitro and nitrile groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The initial reduction of the nitro group to an amine is a common first step, yielding 2-amino-4,5-dimethylbenzonitrile (B3180751), a key intermediate that can undergo a variety of cyclization reactions.

Formation of Substituted Indoles

While direct synthesis of indoles from this compound is not extensively documented, established methodologies for indole (B1671886) synthesis from nitroarenes suggest its potential as a precursor. researchgate.netrsc.orgopenmedicinalchemistryjournal.com The Leimgruber-Batcho indole synthesis, for example, utilizes o-nitrotoluenes as starting materials. A related strategy could be envisioned where the methyl groups of this compound are functionalized prior to reductive cyclization.

A more plausible route involves the transformation of the nitrile group. For instance, the related Pschorr–Hoppe indole synthesis involves the reductive annulation of 2-nitrobenzonitrile (B147312) intermediates. rsc.org In a hypothetical application, this compound could undergo a reaction at the nitrile group, followed by reduction of the nitro group and subsequent cyclization to form a 6,7-dimethyl-substituted indole.

Derivatization to Quinolines and Related Ring Systems

The synthesis of quinoline (B57606) derivatives from 2-aminobenzonitrile (B23959) precursors is a well-established strategy in heterocyclic chemistry. researchgate.net The reduction of this compound provides 2-amino-4,5-dimethylbenzonitrile, which is a prime candidate for such transformations.

One common approach involves the condensation of the 2-amino-4,5-dimethylbenzonitrile with a ketone or aldehyde to form an imine, which then undergoes an intramolecular cyclization to yield a 4-aminoquinoline (B48711) derivative. researchgate.net This method allows for the introduction of a variety of substituents at the 2- and 3-positions of the quinoline ring.

Table 2: Potential Quinoline Synthesis from 2-amino-4,5-dimethylbenzonitrile

Reactant for CondensationReaction ConditionsResulting Quinoline Derivative
AcetoneBase-catalyzed cyclization4-Amino-2,6,7-trimethylquinoline
CyclohexanoneBase-catalyzed cyclization4-Amino-6,7-dimethyl-1,2,3,4-tetrahydroacridine
Diethyl malonateThermal cyclization4-Hydroxy-6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Role in Other Polyfunctionalized Fused Ring Systems

The versatile 2-amino-4,5-dimethylbenzonitrile intermediate can also be employed in the synthesis of other fused heterocyclic systems. For example, condensation with various reagents can lead to the formation of quinazolines, benzodiazepines, and other polycyclic structures of medicinal and material science interest. The presence of the two methyl groups on the benzene ring allows for further functionalization or can serve to modulate the electronic and steric properties of the final molecule.

Contribution to Agrochemical Synthesis

Utility in the Development of Pharmaceutical Precursors

The application of this compound and its derivatives in the synthesis of pharmaceutical precursors is an area of active research. A notable example is the use of its corresponding amine, 2-amino-4,5-dimethylbenzonitrile, in the synthesis of benzamide (B126) derivatives that act as Discoidin Domain Receptor 1 (DDR1) inhibitors. epo.orgepo.org These compounds have potential applications in the treatment of cancer, fibrosis, and inflammatory diseases. epo.org

In a patented synthetic route, 2-amino-4,5-dimethylbenzonitrile is a key starting material for the elaboration of a complex benzamide structure. epo.org This highlights the value of the 4,5-dimethylbenzonitrile core in providing a scaffold for the development of novel therapeutic agents.

Computational and Theoretical Studies of 4,5 Dimethyl 2 Nitrobenzonitrile

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its geometry, stability, and reactivity. Methods like Density Functional Theory (DFT) are commonly employed to model the electronic structure of organic molecules.

A key aspect of this analysis involves the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting a molecule's reactivity. For an aromatic compound like 4,5-Dimethyl-2-nitrobenzonitrile, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is often a π*-antibonding orbital. The electron-withdrawing nitro and cyano groups are expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

In a related compound, 4-nitrobenzonitrile (B1214597), the LUMO displays significant lobes on the carbon atoms at positions 1 (attached to the cyano group) and 4 (attached to the nitro group), indicating these as likely sites for nucleophilic attack. wuxiapptec.com For this compound, the LUMO is similarly expected to have significant contributions from the aromatic ring carbons attached to the nitro and cyano groups. The electron-donating methyl groups at positions 4 and 5 would raise the energy of the HOMO.

The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's kinetic stability and electronic excitation properties. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, with the lowest energy transition often corresponding to the HOMO→LUMO excitation. For a series of push-pull tetrazoles, it has been shown that the HOMO-LUMO gap narrows with increasing push-pull character, which is reflective of the electronic effects of different donor and acceptor groups. rsc.org

Table 1: Representative HOMO and LUMO Energies for Substituted Benzonitriles (Illustrative Data) (Note: These values are for illustrative purposes and are not specific to this compound. They are based on general trends observed in computational studies of similar molecules.)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzonitrile (B105546)-7.0-1.06.0
4-Nitrobenzonitrile-7.5-2.55.0
4-Aminobenzonitrile-5.8-0.85.0
This compound (Estimated)-7.2-2.34.9

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling provides a powerful lens through which to view the intricate details of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and reaction pathways, thereby gaining a deep understanding of the reaction mechanism.

Transition State Characterization and Reaction Pathway Elucidation

A transition state (TS) is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. Computationally, a TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

For instance, in the nucleophilic aromatic substitution (SNAr) reaction of 4-nitrobenzonitrile with sodium methoxide, DFT calculations have been used to locate the transition state for the nucleophilic attack. wuxiapptec.comchemrxiv.orgsemanticscholar.org The calculations revealed an imaginary frequency corresponding to the formation of the new C-O bond and the breaking of the aromatic C-H bond (in the case of a Meisenheimer complex intermediate). wuxiapptec.com For this compound, a similar SNAr reaction, for example, the displacement of the nitro group by a nucleophile, could be modeled. The presence of the two methyl groups would influence the stability of any intermediates and transition states through steric and electronic effects.

Energetic Profiles of Transformations

The energetic profile of a reaction, often depicted as a reaction coordinate diagram, illustrates the change in energy as reactants are converted into products. These profiles are generated by calculating the energies of the reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

In the aforementioned study of 4-nitrobenzonitrile, the calculated activation energy for the rate-limiting step was found to be consistent with a reaction that proceeds at room temperature. wuxiapptec.com A similar computational approach for this compound would involve calculating the Gibbs free energies of all stationary points along a proposed reaction pathway. This would allow for a quantitative prediction of the reaction's feasibility and kinetics. For example, the nitration of 1,2-dimethyl-4-nitrobenzene (B166907) involves the formation of adducts, and the rearomatization pathways of these adducts can be elucidated through computational modeling of their energetic profiles. cdnsciencepub.com

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry offers a suite of tools to predict the reactivity and selectivity of molecules. Reactivity indices, derived from conceptual DFT, provide a quantitative measure of a molecule's propensity to undergo certain types of reactions.

Commonly used reactivity descriptors include:

Fukui Functions: These indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

Local Softness and Hardness: These are related to the Fukui functions and help to predict the reactivity of specific atomic sites based on the principle of hard and soft acids and bases.

For this compound, the nitro and cyano groups, being strong electron-withdrawing groups, would be expected to activate the aromatic ring towards nucleophilic attack. A computational analysis of the Fukui functions would likely identify the carbon atoms attached to these groups as the most electrophilic centers. QSAR (Quantitative Structure-Activity Relationship) studies on nitroaromatic compounds have shown that electrophilic reactivity is a significant factor in their biological activity. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Intermolecular interactions are crucial in determining the macroscopic properties of a substance, including its crystal structure, melting point, and solubility. Computational methods can be used to identify and quantify these non-covalent interactions.

For this compound, potential intermolecular interactions include:

Hydrogen Bonding: Although the molecule does not have classical hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds can form between the methyl or aromatic C-H groups and the oxygen atoms of the nitro group or the nitrogen atom of the cyano group of neighboring molecules.

Pi-Pi Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, which contribute to the stability of the crystal lattice.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar nitro and cyano groups, leading to dipole-dipole interactions in the solid and liquid phases.

Computational techniques such as Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak interactions. researchgate.net Molecular dynamics simulations can also be employed to study the collective behavior of molecules and the role of intermolecular forces in determining the bulk properties of the material. dtic.mil

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. science.gov These calculated shifts, when compared to experimental data, can help to assign the peaks in the NMR spectrum to specific atoms in the molecule. For this compound, calculations would predict distinct signals for the two non-equivalent methyl groups and the two non-equivalent aromatic protons.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these modes. science.gov The calculated vibrational spectrum can be compared with the experimental spectrum to aid in the assignment of the observed absorption bands to specific molecular vibrations, such as the C≡N stretch of the nitrile group and the symmetric and asymmetric stretches of the nitro group. For example, in a study of 4-chloro-3-nitrobenzonitrile, the theoretical vibrational frequencies showed good agreement with the experimental FT-IR and Raman spectra. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative Data) (Note: These are estimated frequency ranges based on typical values for the respective functional groups and are not from a specific calculation for the title compound.)

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H stretch (aromatic)3100 - 3000
C-H stretch (methyl)3000 - 2850
C≡N stretch (nitrile)2240 - 2220
C=C stretch (aromatic)1600 - 1450
NO₂ asymmetric stretch1550 - 1500
NO₂ symmetric stretch1360 - 1330
C-N stretch1300 - 1200

Charge-Transfer Characteristics and Their Photophysical Implications

The photophysical behavior of this compound is intrinsically linked to its electronic structure, which is characterized by a significant intramolecular charge transfer (ICT) character. This arises from the specific substitution pattern on the benzene ring, where electron-donating and electron-withdrawing groups are present. The dimethyl groups at the 4- and 5-positions act as mild electron donors through hyperconjugation and inductive effects, increasing the electron density of the aromatic ring. Conversely, the nitro group at the 2-position and the nitrile group at the 1-position are potent electron-withdrawing groups. This arrangement creates a classic push-pull system, where upon electronic excitation, a substantial redistribution of electron density is expected to occur from the dimethyl-substituted benzene ring (the donor part) to the nitro and nitrile moieties (the acceptor part).

Computational studies on analogous donor-acceptor substituted benzonitriles have shown that the presence of both a nitro and a nitrile group leads to a significant polarization of the aromatic π-system. In the case of this compound, the highest occupied molecular orbital (HOMO) is anticipated to be delocalized over the benzene ring with significant contributions from the dimethyl substituents. The lowest unoccupied molecular orbital (LUMO), on the other hand, is expected to be predominantly localized on the electron-deficient nitrobenzonitrile fragment. This spatial separation of the HOMO and LUMO is a hallmark of charge-transfer systems. mdpi.com

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that governs the absorption and emission properties of the molecule. In molecules with strong ICT character, this gap is typically lowered, leading to absorption of light at longer wavelengths (a bathochromic or red-shift) compared to the unsubstituted benzonitrile. For this compound, the combined electron-withdrawing strength of the nitro and cyano groups, together with the donating effect of the methyl groups, is expected to result in a relatively small HOMO-LUMO gap.

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, creating an excited state with a significantly larger dipole moment than the ground state. This excited state is often referred to as a charge-transfer (CT) state. The stabilization of this CT state in polar solvents is a key photophysical phenomenon. While direct experimental data for this compound is not available, studies on similar molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN) have famously shown dual fluorescence, where a locally excited (LE) state and a solvent-stabilized ICT state both emit, leading to two distinct fluorescence bands. acs.orgnih.govnih.gov However, the photophysics of nitroaromatic compounds can be complex. The presence of the nitro group can introduce efficient non-radiative decay pathways. nih.gov Computational studies on nitrobenzene (B124822) have indicated the presence of accessible conical intersections and intersystem crossing pathways that can quench fluorescence. nih.gov

Theoretical calculations using methods such as Time-Dependent Density Functional Theory (TD-DFT) would be instrumental in elucidating the precise nature of the excited states of this compound. acs.orgresearchgate.net Such calculations could predict the energies of the LE and CT states, the magnitude of the excited-state dipole moment, and the potential energy surfaces that govern the relaxation pathways of the excited state. It is plausible that the molecule would exhibit a significant Stokes shift, which is the difference between the maxima of the absorption and emission spectra, due to the geometric relaxation in the excited state associated with the charge transfer.

The photophysical implications of these charge-transfer characteristics are significant. The strong ICT character suggests potential applications in areas such as molecular sensors, where the emission properties could be sensitive to the polarity of the environment. Furthermore, the large change in dipole moment upon excitation is a prerequisite for nonlinear optical (NLO) properties. mdpi.com

Table 1: Theoretically Predicted Photophysical Properties of this compound

PropertyPredicted CharacteristicRationale
Absorption Maximum (λmax) Red-shifted compared to benzonitrileIntramolecular charge transfer from the dimethyl-substituted ring to the nitro and nitrile groups lowers the HOMO-LUMO gap. researchgate.net
Molar Absorptivity (ε) HighThe charge transfer transition is typically a strongly allowed π-π* transition.
Emission Maximum (λem) Solvent-dependent, red-shifted in polar solventsStabilization of the polar charge-transfer excited state in polar media.
Stokes Shift LargeSignificant geometric reorganization in the excited state due to the change in electron distribution upon charge transfer.
Fluorescence Quantum Yield (Φf) Potentially lowThe nitro group can introduce efficient non-radiative decay channels, such as intersystem crossing to the triplet state. nih.gov
Excited State Dipole Moment (μe) Significantly larger than the ground state dipole moment (μg)Hallmark of an intramolecular charge transfer process.
Potential for Dual Fluorescence Possible, but may be quenchedCompetition between emission from a locally excited state and a charge-transfer state, though non-radiative decay from the nitro group may dominate. acs.orgnih.gov

Advanced Spectroscopic and Crystallographic Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For 4,5-Dimethyl-2-nitrobenzonitrile, ¹H NMR spectroscopy is used to identify the number and types of hydrogen atoms. The aromatic region of the spectrum is expected to show two singlets, corresponding to the two non-equivalent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro (NO₂) and cyano (CN) groups, and the electron-donating effects of the methyl (CH₃) groups. Additionally, two distinct singlets are anticipated in the aliphatic region, corresponding to the two methyl groups at positions 4 and 5.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum for this compound would be expected to display nine distinct signals, one for each unique carbon atom in the molecule, including the carbon of the cyano group, the two methyl carbons, and the six carbons of the benzene ring. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern.

While specific experimental spectra for this compound are not widely published, predicted NMR data can provide a useful reference.

Table 1: Predicted ¹H NMR Data for this compound (Predicted data generated using computational models)

Proton Predicted Chemical Shift (ppm) Multiplicity
H-37.9 - 8.2Singlet
H-67.4 - 7.6Singlet
4-CH₃2.3 - 2.5Singlet
5-CH₃2.3 - 2.5Singlet

Table 2: Predicted ¹³C NMR Data for this compound (Predicted data generated using computational models)

Carbon Predicted Chemical Shift (ppm)
C-1 (C-CN)105 - 110
C-2 (C-NO₂)148 - 152
C-3135 - 138
C-4 (C-CH₃)140 - 144
C-5 (C-CH₃)145 - 149
C-6125 - 128
CN115 - 118
4-CH₃19 - 21
5-CH₃19 - 21

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

For this compound (C₉H₈N₂O₂), the calculated monoisotopic mass is 176.058577 Da, and the average mass is 176.175 Da. chemspider.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight.

The fragmentation of this compound under mass spectrometric conditions is expected to follow pathways characteristic of nitroaromatic compounds and benzonitriles. Common fragmentation patterns for related isomers include the loss of small neutral molecules. For instance, the mass spectra of isomeric dimethyl-nitrobenzonitriles often show the loss of a hydroxyl radical (•OH, 17 amu), particularly when a methyl group is ortho to the nitro group, leading to a fragment at [M-17]⁺. cdnsciencepub.com Other expected fragmentation pathways include the loss of nitric oxide (NO, 30 amu) to give a fragment at [M-30]⁺, and the loss of nitrogen dioxide (NO₂, 46 amu) resulting in a fragment at [M-46]⁺. cdnsciencepub.com Further fragmentation can involve the loss of hydrogen cyanide (HCN, 27 amu) from the benzonitrile (B105546) core.

Table 3: Expected Mass Spectrometry Data for this compound

m/z Identity Notes
176[M]⁺Molecular Ion
159[M - OH]⁺Loss of hydroxyl radical, common for ortho-nitro-methyl aromatics. cdnsciencepub.com
146[M - NO]⁺Loss of nitric oxide. cdnsciencepub.com
130[M - NO₂]⁺Loss of nitrogen dioxide. cdnsciencepub.com
103[M - NO₂ - HCN]⁺Subsequent loss of hydrogen cyanide. cdnsciencepub.com

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

As of the current body of scientific literature, a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed experimental data on its crystal system, space group, and unit cell dimensions are not available. The determination of its crystal structure would provide valuable insights into its solid-state conformation and the non-covalent forces that govern its crystal packing.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. Both methods probe the vibrational modes of a molecule, but they are governed by different selection rules, often providing a more complete picture when used together.

For this compound, the IR and Raman spectra are expected to exhibit characteristic absorption bands corresponding to its key functional groups. The nitrile (C≡N) stretching vibration typically appears as a sharp band of medium intensity in the region of 2240-2220 cm⁻¹. rsc.org The nitro (NO₂) group gives rise to two distinct stretching vibrations: an asymmetric stretch, usually found in the 1560-1520 cm⁻¹ range, and a symmetric stretch, typically observed between 1370-1345 cm⁻¹. cdnsciencepub.com The spectra would also contain bands corresponding to C-H stretching of the aromatic ring and methyl groups (around 3100-2850 cm⁻¹), as well as various C-C stretching and bending vibrations within the aromatic ring and from the methyl groups.

Table 4: Expected Infrared (IR) and Raman Active Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Nitrile (C≡N)Stretching2240 - 2220IR, Raman
Nitro (NO₂)Asymmetric Stretching1560 - 1520IR, Raman
Nitro (NO₂)Symmetric Stretching1370 - 1345IR, Raman
Aromatic C-HStretching3100 - 3000IR, Raman
Methyl C-HStretching3000 - 2850IR, Raman
Aromatic C=CStretching1600 - 1450IR, Raman

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dimethyl-2-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
4,5-Dimethyl-2-nitrobenzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.